molecular formula C10H8F2O B1350972 6,8-Difluoro-2-tetralone CAS No. 843644-23-5

6,8-Difluoro-2-tetralone

Cat. No. B1350972
CAS RN: 843644-23-5
M. Wt: 182.17 g/mol
InChI Key: JDIYLARKCSUHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Difluoro-2-tetralone is an organic compound belonging to the family of heterocyclic compounds. It is a versatile building block of organic chemistry, used in the synthesis of a variety of compounds. It has a wide range of applications in the pharmaceutical, agrochemical, and industrial sectors. Its unique structure and properties make it a valuable tool for scientific research.

Scientific Research Applications

Synthesis Techniques and Modifications

6,8-Difluoro-2-tetralone, while not directly mentioned, is closely related to other tetralones in terms of chemical structure and potential applications. Various synthesis techniques and modifications of tetralone compounds have been explored:

  • Isopropylation of Tetralones : The isopropylation process of methoxy-tetralones, including 5-methoxy-1-tetralone and 7-methoxy-1-tetralone, has been studied using isopropanol and polyphosphoric acid. This method could potentially be applied to this compound for modifying its properties (Cabrera et al., 2015).

  • Alternative Synthesis Routes : Different synthesis approaches for tetralones have been reported. One method involves starting from 2-bromophenylacetic acid, using a Friedel-Crafts acylation/cyclization, and subsequent steps for producing 8-methoxy-2-tetralone (Lee, Frescas & Nichols, 1995).

  • Catalytic Transformations : The transformation of methoxy tetralones using boron trifluoride etherate and acetic anhydride has been explored. This method might be relevant for catalytic transformations of this compound (Banerjee et al., 2004).

Potential Applications in Biomedical Fields

Tetralone derivatives, similar to this compound, have been investigated for various biomedical applications:

  • Dopaminergic Compounds Synthesis : Tetralones have been used in the synthesis of dopaminergic argonists, implying a potential use of this compound in the preparation of neurological drugs (Horn et al., 1978).

  • Biotransformation Studies : The biotransformation of bromo-tetralone to bromo-tetralol using yeast cells has been evaluated in an electrochemical bioreactor. This indicates the potential of this compound in similar biotransformation processes (Shin, Jain, Chartrain & Zeikus, 2001).

  • Electrochemical Studies : The electrochemical behavior of tetralone compounds in aprotic media has been investigated, suggesting potential applications of this compound in electrochemical processes (Shekhawat, Sharma, Bhargava & Sharma, 2013).

These insights demonstrate the versatility of tetralone derivatives in chemical synthesis and potential biomedical applications, which could extend to 6,8-difluoro-2-t

Scientific Research Applications of this compound

Chemical Synthesis and Modification Techniques

  • Isopropylation of Tetralone Derivatives : Research indicates successful isopropylation of various methoxy-tetralones using isopropanol and polyphosphoric acid. This technique could be relevant for modifying this compound to enhance its properties or for creating new derivatives (Cabrera et al., 2015).

  • Friedel-Crafts Acylation/Cyclization : A method involving Friedel-Crafts acylation/cyclization has been used for preparing 8-Methoxy-2-tetralone, starting from 2-bromophenylacetic acid. Similar approaches might be applicable to this compound (Lee, Frescas & Nichols, 1995).

  • Boron Trifluoride Etherate and Acetic Anhydride Transformation : Tetralone derivatives have been transformed using boron trifluoride etherate and acetic anhydride, suggesting potential methodologies for altering this compound (Banerjee et al., 2004).

Biomedical Applications

  • Synthesis of Dopaminergic Compounds : Tetralones have been used for synthesizing dopaminergic argonists, indicating that this compound might have potential applications in the development of neurological drugs (Horn et al., 1978).

  • Biotransformation Studies : The biotransformation of bromo-tetralone derivatives in an electrochemical bioreactor has been evaluated, suggesting that similar studies could be conducted with this compound (Shin, Jain, Chartrain & Zeikus, 2001).

  • Electrochemical Behavior Analysis : The electrochemical behavior of tetralone derivatives has been studied, which may provide insights into the electrochemical properties of this compound (Shekhawat, Sharma, Bhargava & Sharma, 2013).

properties

IUPAC Name

6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIYLARKCSUHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399076
Record name 6,8-Difluoro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

843644-23-5
Record name 6,8-Difluoro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Difluoro-2-tetralone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Difluoro-2-tetralone
Reactant of Route 2
Reactant of Route 2
6,8-Difluoro-2-tetralone
Reactant of Route 3
6,8-Difluoro-2-tetralone
Reactant of Route 4
6,8-Difluoro-2-tetralone
Reactant of Route 5
6,8-Difluoro-2-tetralone
Reactant of Route 6
6,8-Difluoro-2-tetralone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.